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Compound of Interest

Compound Name: 4-Bromo-N,N-diethylaniline

Cat. No.: B181667 Get Quote

Introduction: The Strategic Importance of 4-Bromo-
N,N-diethylaniline in Modern Organic Synthesis
In the landscape of advanced chemical synthesis, 4-Bromo-N,N-diethylaniline (CAS No.

2052-06-4) emerges as a pivotal intermediate, valued for its unique structural attributes and

versatile reactivity. This guide offers an in-depth exploration of its chemical properties,

synthesis, and applications, tailored for researchers, chemists, and professionals in drug

discovery and materials science. The molecule's architecture, featuring a bromine atom para to

an activating diethylamino group on an aromatic scaffold, provides a dual-functionality handle.

The bromine atom serves as an excellent leaving group for carbon-carbon bond formation via

cross-coupling reactions, while the electron-rich aniline ring is primed for electrophilic

substitution and further functionalization. This combination makes it an indispensable building

block in the synthesis of complex molecular targets, ranging from pharmaceuticals to high-

performance dyes.[1] This document will elucidate the core chemical principles that underpin its

utility and provide practical, field-proven insights into its application.

Core Chemical & Physical Characteristics
A thorough understanding of a reagent's physical properties is fundamental to its effective use

in experimental design, particularly for reaction setup, solvent selection, and purification. 4-
Bromo-N,N-diethylaniline is a solid at room temperature with a relatively low melting point. Its

insolubility in water necessitates the use of organic solvents for most synthetic applications.
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Property Value Source(s)

CAS Number 2052-06-4 [2][3]

Molecular Formula C₁₀H₁₄BrN [2]

Molecular Weight 228.13 g/mol [2]

Appearance White to brown solid [3]

Melting Point 32-35 °C [4]

Boiling Point 269-271 °C [4]

Solubility Insoluble in water [5]

IUPAC Name 4-bromo-N,N-diethylaniline [2]

Spectroscopic Profile: Structural Elucidation
The structural identity and purity of 4-Bromo-N,N-diethylaniline are unequivocally confirmed

through a combination of spectroscopic techniques. While a publicly available, fully assigned

spectrum is not readily available, its features can be reliably predicted based on its structure

and data from close analogs such as 4-bromo-N,N-dimethylaniline and 4-bromo-2,6-

diethylaniline.[6][7][8]
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Technique Expected Features

¹H NMR

Aromatic Protons: Two doublets in the range of

δ 6.5-7.4 ppm, characteristic of a 1,4-

disubstituted (para) benzene ring (AA'BB'

system). The protons ortho to the electron-

donating -NEt₂ group will be upfield, while the

protons ortho to the bromine will be downfield.

Ethyl Protons: A quartet around δ 3.3 ppm (-

CH₂) and a triplet around δ 1.1 ppm (-CH₃),

showing characteristic splitting from the

adjacent protons.

¹³C NMR

Aromatic Carbons: Four signals are expected.

The carbon bearing the -NEt₂ group (C-N) will

be the most downfield (~δ 147 ppm). The

carbon bearing the bromine atom (C-Br) will be

significantly upfield (~δ 110 ppm). The two sets

of CH carbons will appear in the typical aromatic

region (~δ 112-132 ppm). Ethyl Carbons: Two

signals are expected for the ethyl group: -CH₂

(~δ 44 ppm) and -CH₃ (~δ 12 ppm).

IR Spectroscopy

C-N Stretch: A strong band around 1350 cm⁻¹.

Aromatic C=C Stretch: Medium bands in the

1500-1600 cm⁻¹ region. C-H Stretch (Aromatic):

Peaks just above 3000 cm⁻¹. C-H Stretch

(Aliphatic): Peaks just below 3000 cm⁻¹. C-Br

Stretch: A band in the fingerprint region, typically

500-600 cm⁻¹.

Mass Spectrometry

Molecular Ion (M⁺): A characteristic pair of

peaks at m/z 227 and 229 of nearly equal

intensity (the M⁺ and M+2 peaks), which is the

isotopic signature of a single bromine atom.

Fragmentation: A prominent fragment

corresponding to the loss of a methyl group (M-

15) from one of the ethyl substituents is

expected at m/z 212/214.
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Synthesis Methodology: A Representative Protocol
The synthesis of 4-Bromo-N,N-diethylaniline can be approached via two primary strategic

routes: the bromination of N,N-diethylaniline or the N-alkylation of 4-bromoaniline. The former

is often preferred for its directness. The following protocol is a representative example based

on the well-established bromination of N,N-dialkylanilines.[9][10]

Causality of Experimental Choices:

Solvent: Acetic acid is an ideal solvent as it is polar enough to dissolve the starting aniline

and is unreactive towards bromine. Its acidic nature tempers the reactivity of the highly

activating diethylamino group, reducing the formation of di- or tri-brominated byproducts.[9]

Temperature Control: The addition of bromine is performed at a controlled temperature.

Bromination is a highly exothermic electrophilic aromatic substitution reaction; uncontrolled

addition can lead to overheating and increased byproduct formation.

Workup: Dilution with water precipitates the organic product, which is insoluble in the

aqueous medium, providing a simple and efficient initial purification step.[9]

Recrystallization: Recrystallization from a suitable solvent like ethanol is a classic and

effective method for purifying solid organic compounds, removing any remaining starting

material or isomeric byproducts.

Experimental Protocol: Bromination of N,N-
diethylaniline

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a

dropping funnel, dissolve N,N-diethylaniline (10.0 g, 67.0 mmol) in 50 mL of glacial acetic

acid.

Bromine Addition: In the dropping funnel, prepare a solution of bromine (11.2 g, 70.0 mmol,

1.05 eq.) in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirring

aniline solution over 30 minutes. Maintain the reaction temperature below 30°C using a

water bath if necessary.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for an

additional 1 hour to ensure the reaction goes to completion.

Precipitation: Pour the reaction mixture slowly into a beaker containing 400 mL of cold water

while stirring. The crude 4-Bromo-N,N-diethylaniline will precipitate as a solid.

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly

with water to remove residual acetic acid and salts.

Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal

amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath

to maximize crystal formation.

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold

ethanol, and dry under vacuum to yield the final product.
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Workflow for the synthesis of 4-Bromo-N,N-diethylaniline.
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Chemical Reactivity and Synthetic Utility
The synthetic power of 4-Bromo-N,N-diethylaniline stems from the distinct reactivity of its two

key functional groups.

Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions,

such as the Suzuki and Heck reactions.[11][12] These reactions are cornerstones of modern

organic synthesis, enabling the construction of complex molecular frameworks by forming new

C-C bonds where the bromine atom once was.

Suzuki Coupling: Reacts with an organoboron reagent (e.g., an arylboronic acid) to form a

biaryl structure. This is invaluable for creating conjugated systems found in many

pharmaceuticals and organic electronics.[12][13]

Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene, a key

transformation for extending carbon chains and building complex side chains.[11][14]

Causality of Protocol Choices (Suzuki Coupling):

Catalyst: A palladium(0) species, often generated in situ from a precursor like Pd(PPh₃)₄, is

essential. The phosphine ligands stabilize the palladium center and facilitate the catalytic

cycle.[12]

Base: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more

nucleophilic boronate species that can undergo transmetalation to the palladium center.[15]

Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often

used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase

dissolves the inorganic base.

Representative Protocol: Suzuki Cross-Coupling
Setup: To an oven-dried Schlenk flask, add 4-Bromo-N,N-diethylaniline (1.0 mmol), the

desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or

Nitrogen) three times.

Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (8 mL), water (2

mL), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0)

(Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the

reaction progress by TLC or GC-MS.

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to obtain the

desired biaryl compound.

Grignard Reagent Formation and Electrophilic
Reactions
The bromine atom can also be converted into a Grignard reagent by reacting with magnesium

metal. This transforms the electrophilic carbon into a potent nucleophile, which can then attack

a wide range of electrophiles, such as esters or carbonates, to form new C-C bonds. This is a

classic and powerful method for synthesizing triarylmethane structures, which are the core of

many common dyes.[16][17]
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Pd-Catalyzed Cross-Coupling Grignard Pathway
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Key synthetic pathways for 4-Bromo-N,N-diethylaniline.

Industrial Applications: From Color to Cures
The utility of 4-Bromo-N,N-diethylaniline as a synthetic intermediate is demonstrated in its

application across several industries.

Dye Synthesis: As an electron-rich aromatic amine, it is a precursor for various dyes. The

diethylamino group acts as a powerful auxochrome, essential for developing deep and

intense colors. Its Grignard reagent is used in the synthesis of triarylmethane dyes like
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Crystal Violet and Malachite Green, which have applications as colorants and antiseptics.[16]

[17]

Pharmaceuticals: This class of compound is a crucial building block in drug discovery. The

analogous 4-Bromo-N,N-dimethylaniline is a documented key intermediate in the synthesis

of Mifepristone, a significant medication in reproductive health.[9] The ability to easily form

new C-C bonds via cross-coupling allows for the construction of the complex scaffolds

required for biologically active molecules.[1]

Agrochemicals: The bromoaniline scaffold is present in various herbicides, fungicides, and

insecticides, making its derivatives valuable for the agricultural industry.

Safety, Handling, and Storage
Proper handling of 4-Bromo-N,N-diethylaniline is critical to ensure laboratory safety. It is

classified as an irritant and is harmful if inhaled, ingested, or absorbed through the skin.

Adherence to established safety protocols is mandatory.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.researchgate.net/profile/Rob-Meagley/publication/253777939_A_Colorful_Grignard_Reaction_Preparation_of_the_Triarylmethane_Dyes_from_4-Bromo-NN-Dimethylaniline/links/5b4880b70f7e9b4637d299b4/A-Colorful-Grignard-Reaction-Preparation-of-the-Triarylmethane-Dyes-from-4-Bromo-N-N-Dimethylaniline.pdf
https://www.echemi.com/cms/1669618.html
https://patents.google.com/patent/US6388135B1/en
http://www.sonalplasrubind.com/4-bromo-n-n-dimethyl-aniline-2786150.html
https://www.benchchem.com/product/b181667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aspect Guideline Source(s)

Hazard Classifications

Causes skin irritation (H315),

Causes serious eye irritation

(H319), May cause respiratory

irritation (H335).

[2]

Personal Protective Equipment

(PPE)

Chemical-resistant gloves

(e.g., nitrile), safety goggles or

face shield, lab coat. Use a

respirator if dust is generated.

[3]

Handling

Use only in a well-ventilated

area or a chemical fume hood.

Avoid creating dust. Wash

hands thoroughly after

handling.

[3]

Storage

Store in a tightly closed

container in a cool, dry, and

well-ventilated place. Keep

away from strong oxidizing

agents and acids.

[5]

First Aid (Eyes)

Rinse cautiously with water for

several minutes. Remove

contact lenses, if present and

easy to do. Continue rinsing

and seek medical attention.

[2]

First Aid (Skin)

Remove contaminated

clothing. Wash skin with plenty

of soap and water. Seek

medical attention if irritation

persists.

[2]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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